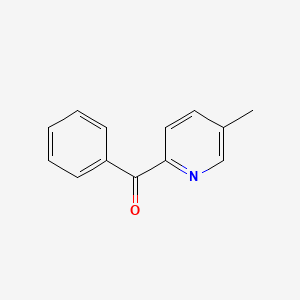

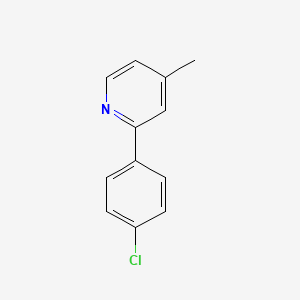

2-Benzoyl-5-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Tautomeric Equilibria and Reactivity

2-Benzoyl-5-methylpyridine (and similar compounds) are studied for their unique tautomeric equilibria and reactivity. Research has shown that benzoannulated 2-methylpyridines, when reacted with phenyllithium and substituted alkyl benzoates, produce corresponding 2-phenacylpyridines. The study highlights the effect of π-electron delocalization on tautomeric preferences, indicating a balance between ketimine, enolimine, and enaminone forms depending on the structural modifications of the pyridine ring. This insight into the tautomeric equilibria is crucial for designing synthetic pathways in organic chemistry (Gawinecki et al., 2006).

Crystal Structure Analysis

The crystal structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, a related compound, reveals how molecular configurations, specifically the cis–trans positioning relative to the S atom across the thiourea C—N bonds, affect intermolecular interactions. This study underscores the importance of structural analysis in understanding the properties and potential applications of such compounds (Yusof et al., 2006).

Protecting Groups in Organic Synthesis

Research into new protecting groups for alcohols led to the development of the 2-(prenyloxymethyl)benzoyl (POMB) group, showcasing an innovative approach to protecting hydroxyl functions. This advancement is significant for synthetic organic chemistry, providing a new tool for complex molecule construction (Vatèle, 2005).

Synthesis Processes Improvement

An improved process for producing 2′-O-(2-methoxyethyl)-pyrimidines demonstrates the ongoing optimization in synthetic methodologies. This research exemplifies how adjustments in reaction conditions and purification methods can enhance the efficiency and yield of desired products, essential for pharmaceutical synthesis and other applications (Ross et al., 2005).

Supramolecular Chemistry

Studies on benzil and its incorporation into resorcinarene-based supramolecular host matrices highlight the versatility of 2-benzoyl-5-methylpyridine derivatives in constructing complex molecular systems. This research opens avenues for developing new materials and understanding the molecular basis of host-guest interactions in supramolecular chemistry (Ma et al., 2003).

特性

IUPAC Name |

(5-methylpyridin-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRZJTWXEAGJHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-5-methylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)